molecular formula C12H10O2 B1195280 2-Methoxy-1-naphthaldehyde CAS No. 5392-12-1

2-Methoxy-1-naphthaldehyde

Cat. No. B1195280
CAS RN: 5392-12-1
M. Wt: 186.21 g/mol
InChI Key: YIQGLTKAOHRZOL-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthaldehyde is a beige-brown crystalline powder . It has a molecular formula of C12H10O2 and a molecular weight of 186.21 . It is also known as a novel strigolactone-signaling inhibitor .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-1-naphthaldehyde can be represented by the SMILES string COc1ccc2ccccc2c1C=O . The InChI key for this compound is YIQGLTKAOHRZOL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-1-naphthaldehyde is a solid at room temperature . It has a melting point of 80.0-87.0°C and a boiling point of 339.1±0.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 .

Safety and Hazards

It is recommended to avoid dust formation and breathing mist, gas, or vapors when handling 2-Methoxy-1-naphthaldehyde . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

2-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGLTKAOHRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202202
Record name 2-Methoxy-1-naphthylaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5392-12-1
Record name 2-Methoxy-1-naphthaldehyde
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Record name 2-Methoxy-1-naphthylaldehyde
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Record name 2-methoxy-1-naphthaldehyde
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Record name 2-METHOXY-1-NAPHTHALDEHYDE
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Synthesis routes and methods I

Procedure details

500 ml of a dimethylformamide solution containing 103.2 g (0.6 mole) of 2-hydroxy-1-naphthaldehyde and 107.6 g (0.78 mole) of anhydrous potassium carbonate was stirred with heating at 50° C. To the solution was added dropwise 145 g (0.78 mole) of methyl p-toluenesulfonate. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours. The reaction mixture was added to 1.5 liters of water, and the precipitated crystals were collected by filtration. The crude crystals were recrystallized from a solvent mixture of n-hexane and ethyl acetate (5/1 by volume) to obtain 93.8 g (0.504 mole) of 2-methoxy-1-naphthaldehyde.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromomethyl-6-methoxynaphthalene (l2.68 g), hexamine (14 g), glacial acetic acid (21 ml) and water (21 ml) were heated under reflux with stirring for 30 minutes. Concentrated hydrochloric acid (16.6 ml) was then added and the mixture stirred and refluxed for a further 15 minutes. The reaction was cooled to room temperature and extracted with toluene (2×25 ml). The combined toluene extracts were washed with water (2×10 ml), saturated sodium bicarbonate solution (2×10 ml) and water (1×8 ml) and the toluene solution dried over MgSO4. The drying agent was filtered off and the solvent was removed by distillation under vacuum. This afforded 8.6 g of crude product which was recrystallised twice from isopropanol (2×50 ml) to give 6.07 g of 97.8% purity 2-methoxynaphthaldehyde as a light beige solid. The material had a melting point of 79.2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-dibromomethyl-6-methoxynaphthalene (3 g) in acetone (25 ml) was treated with water (7 ml) and the mixture stirred at 24° C. for 10 hours. The solvent was removed under vacuum and the residue dissolved in toluene (30 ml). The toluene solution was washed with saturated sodium bicarbonate solution (2×10 ml) and water (10 ml) and dried over MgSO4. The dried solution was filtered and the filtrate evaporated down to a yellowish-brown semi-solid. This was recrystallised twice from isopropanol (2×10 ml) to give 0.5 g of pure 2-methoxynaphthaldehyde as confirmed using HPLC (conditions; spheresorb C18 25 cm×4.5 mm i.d. (column), 65% acetonitrile/35% water (eluent), 1 ml/min (flowrate), 310 nm (wavelength). The samples were dissolved in acetonitrile and 20 μl injected onto the column. The retention time for 2-methoxynaphthaldehyde was about 6 minutes.
Name
2-dibromomethyl-6-methoxynaphthalene
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-methoxy-1-naphthaldehyde interact with its target and what are the downstream effects?

A1: 2-methoxy-1-naphthaldehyde (2-MN) acts as a strigolactone signaling inhibitor by disrupting the interaction between the strigolactone receptor protein D14 and its signaling partners SLR1 and D53 []. This inhibition has been shown to restore the growth of rice tillering buds suppressed by strigolactone [].

Q2: Can you describe the structural characteristics of 2-methoxy-1-naphthaldehyde, such as its molecular formula, weight, and spectroscopic data?

A2: While a comprehensive spectroscopic data analysis is not available in the provided research, the molecular formula of 2-methoxy-1-naphthaldehyde is C12H10O2. Its molecular weight is 186.21 g/mol. Structural information, including conformational preferences, has been investigated using long-range proton-proton coupling constants and molecular orbital calculations [].

Q3: Has 2-methoxy-1-naphthaldehyde been explored for its catalytic properties and potential applications in chemical reactions?

A3: The provided research does not delve into the catalytic properties of 2-methoxy-1-naphthaldehyde. Its primary application, as described in the research, is as a strigolactone signaling inhibitor and a building block in organic synthesis.

Q4: Have computational chemistry methods been employed to study 2-methoxy-1-naphthaldehyde?

A5: Yes, molecular orbital calculations at the CNDO/2 and INDO levels have been used to investigate the conformational preferences and stability of 2-methoxy-1-naphthaldehyde []. Additionally, density functional theory (DFT) calculations were employed to analyze the interactions of its derivatives with aluminum ions and azide anions in the context of chemosensor development [].

Q5: How does the structure of 2-methoxy-1-naphthaldehyde relate to its activity as a strigolactone signaling inhibitor?

A5: While the provided research identifies 2-MN as a strigolactone signaling inhibitor, it doesn't delve into detailed structure-activity relationship (SAR) studies. Further research is needed to elucidate the specific structural features responsible for its inhibitory activity and explore potential modifications for improved potency and selectivity.

Q6: Are there any studies on the use of 2-methoxy-1-naphthaldehyde in the synthesis of heterocyclic compounds with potential pharmacological interest?

A7: Yes, 2-methoxy-1-naphthaldehyde serves as a versatile building block in synthesizing diverse heterocyclic compounds []. These compounds may possess pharmacological interest, but specific details on their biological activities and potential applications require further investigation.

Q7: What analytical techniques have been used to characterize and study 2-methoxy-1-naphthaldehyde?

A7: Various analytical methods have been employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and study the interactions of 2-methoxy-1-naphthaldehyde derivatives [, ].
  • Density Functional Theory (DFT) Calculations: Employed to analyze electronic structures and interactions of 2-methoxy-1-naphthaldehyde derivatives in chemosensing applications [].
  • X-ray Crystallography: Used to determine the crystal structure of a compound derived from 2-methoxy-1-naphthaldehyde [].

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